molecular formula C20H18O5 B8058360 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione

Cat. No.: B8058360
M. Wt: 338.4 g/mol
InChI Key: HJTVQHVGMGKONQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow compound that has been used for centuries in traditional medicine, particularly in Ayurveda and Chinese medicine, for its anti-inflammatory, antioxidant, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding curcumin after purification .

Industrial Production Methods: Industrial production of curcumin involves the extraction from turmeric rhizomes. The process includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Curcumin undergoes various chemical reactions, including:

    Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.

    Reduction: Reduction of curcumin can yield tetrahydrocurcumin.

    Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Anti-Inflammatory Properties

HMPH has been extensively studied for its anti-inflammatory effects. Research indicates that it significantly reduces inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. The compound inhibits nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Anticancer Activity

In addition to its anti-inflammatory properties, HMPH has demonstrated potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.

Case Studies

  • Breast Cancer : In vitro studies have indicated that HMPH can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors has been highlighted as a key mechanism .
  • Colorectal Cancer : Another study reported that HMPH inhibited the proliferation of colorectal cancer cells through the activation of caspase pathways and suppression of the PI3K/Akt signaling pathway .

Other Biological Activities

Beyond its anti-inflammatory and anticancer effects, HMPH exhibits various other biological activities:

  • Antioxidant Activity : HMPH possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that HMPH may offer neuroprotective benefits by mitigating neuronal damage in models of neurodegenerative diseases .

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Curcumin is often compared with other phenolic compounds such as:

    Rheosmin (Raspberry Ketone): Similar in structure but lacks the conjugated diene system present in curcumin.

    Zingerone: Shares the methoxyphenyl group but has a shorter carbon chain and lacks the conjugated diene system.

    Ferulic Acid: Contains a similar phenolic structure but differs in its side chain and functional groups.

Uniqueness: Curcumin’s unique structure, with its conjugated diene system and multiple hydroxyl and methoxy groups, contributes to its distinct chemical reactivity and wide range of biological activities .

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, commonly known as curcumin, is a polyphenolic compound derived from the rhizomes of Curcuma longa (turmeric). This compound has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of curcumin is C21H20O6C_{21}H_{20}O_{6}, with a molar mass of approximately 368.38 g/mol. Its structure features two aromatic rings connected by a heptadiene chain with keto-enol tautomerism properties, allowing it to exist in both keto and enol forms depending on the pH of the environment .

Anticancer Activity

Curcumin has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Induction of Apoptosis : Curcumin enhances TRAIL-induced apoptosis in colon cancer cells and converts TRAIL-resistant cells to TRAIL-sensitive ones .
    • Inhibition of Antiapoptotic Proteins : It decreases the expression of antiapoptotic proteins while increasing pro-apoptotic proteins via reactive oxygen species (ROS) pathways .
    • Cell Cycle Arrest : Curcumin has been shown to cause cell cycle arrest in various cancer types, including pancreatic and colorectal cancers .

Case Study: Antiproliferative Effects

A study assessing curcumin's effects on pancreatic cancer cells demonstrated an IC50 value of 0.32 ± 0.12 µM against MiaPaCa-2 cells and 0.77 ± 0.18 µM against Panc-2 cells after 72 hours of treatment, indicating potent antiproliferative activity .

Cancer Cell LineIC50 (µM)Treatment Duration
MiaPaCa-20.32 ± 0.1272 hours
Panc-20.77 ± 0.1872 hours

Antimicrobial Activity

Curcumin exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Curcumin has been shown to inhibit growth in several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that curcumin disrupts bacterial cell membranes and inhibits biofilm formation .

Table: Antimicrobial Efficacy of Curcumin

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

Anti-inflammatory Properties

Curcumin's anti-inflammatory effects are attributed to its ability to inhibit various inflammatory mediators:

  • Cytokine Modulation : Curcumin reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
  • NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .

Antioxidant Activity

Curcumin acts as a potent antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property contributes to its protective effects against oxidative stress-related diseases.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145272
Record name 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24939-17-1
Record name 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24939-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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